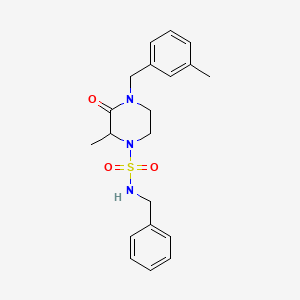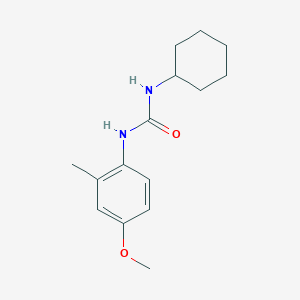![molecular formula C16H20N4O2 B5335054 N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide](/img/structure/B5335054.png)
N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a malonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the chelation of metal ions, and the potential to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide in laboratory experiments is its ability to chelate metal ions, which can be useful in various analytical chemistry applications. However, one limitation of using this compound is its potential toxicity, which can be a concern in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide, including its potential as an anti-tumor agent, its use as a chelating agent for metal ions in various applications, and its potential as a reagent for the determination of metal ions in various samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential physiological effects.
Méthodes De Synthèse
N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide can be synthesized through different methods, including the reaction of 4-methylbenzoyl chloride with 1-(1-methyl-1H-pyrazol-4-yl) ethanone followed by the reaction with malonamide. Another method involves the reaction of 4-methylbenzoyl chloride with 1-(1-methyl-1H-pyrazol-4-yl) ethanone followed by the reaction with malonic acid and subsequent decarboxylation.
Applications De Recherche Scientifique
N-(4-methylphenyl)-N'-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]malonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been studied for its potential as a chelating agent for metal ions. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of metal ions in various samples.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-N'-[1-(1-methylpyrazol-4-yl)ethyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-4-6-14(7-5-11)19-16(22)8-15(21)18-12(2)13-9-17-20(3)10-13/h4-7,9-10,12H,8H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXVYJDHTPRUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NC(C)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5334985.png)


![N-(1-isonicotinoyl-4-piperidinyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5334994.png)
![4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5335002.png)
![methyl {[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335013.png)
![4-({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5335027.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5335028.png)
![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5335034.png)
![4-[(cycloheptylamino)methylene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5335039.png)
![1-allyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine dihydrochloride](/img/structure/B5335042.png)
![N,N-dimethyl-7-(3-methylbut-2-enoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5335043.png)
![1-phenyl-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5335052.png)
![4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335061.png)
